![molecular formula C14H10N2O3 B2936994 6-Nitro-2-(p-tolyl)benzo[d]oxazole CAS No. 58758-40-0](/img/structure/B2936994.png)

6-Nitro-2-(p-tolyl)benzo[d]oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

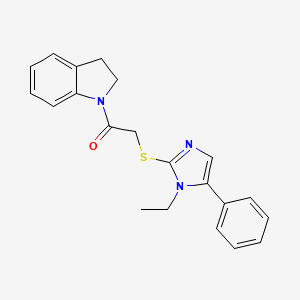

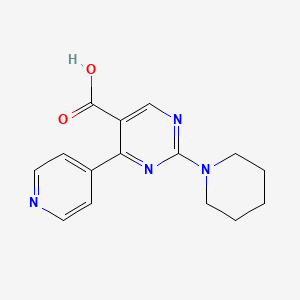

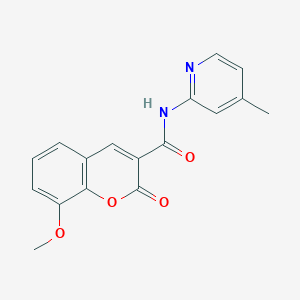

6-Nitro-2-(p-tolyl)benzo[d]oxazole is a chemical compound with the molecular formula C14H10N2O3 . It has an average mass of 254.241 Da and a mono-isotopic mass of 254.069138 Da .

Molecular Structure Analysis

The molecular structure of 6-Nitro-2-(p-tolyl)benzo[d]oxazole consists of a benzoxazole ring substituted with a nitro group at the 6th position and a p-tolyl group at the 2nd position . Detailed structural analysis such as bond lengths and angles are not available in the current resources.Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Nitro-2-(p-tolyl)benzo[d]oxazole such as melting point, boiling point, and density are not provided in the available resources .Applications De Recherche Scientifique

Antiproliferative and Antibacterial Activity

Research demonstrates the synthesis of benzo[g]indazoles, including those with 6-nitro groups, and their application in antiproliferative activity against cancer cell lines and antibacterial activity. Specifically, certain nitro-based indazoles show notable efficacy against lung carcinoma and possess antibacterial properties without hemolytic activity in human red blood cells (Cuartas et al., 2019).

Enzyme Inhibition for Medical Applications

6-Nitro derivatives of benzoxazoles have been synthesized and evaluated for their ability to inhibit key enzymes like 5-lipoxygenase and microsomal prostaglandin E2 synthase. These findings are significant in the context of developing treatments for conditions influenced by these enzymes (Shang et al., 2014).

Synthesis of Schiff Bases for Anticancer Agents

The synthesis of novel Schiff bases from 6-hydroxy-benzo[d][1,3]oxathiol-2-one derivatives, including nitro derivatives, has shown potential in the development of new anticancer agents. Some of these bases exhibit promising cytotoxicity against various cancer cell lines (Chazin et al., 2015).

Role in Organic Synthesis

6-Nitro derivatives of oxazoles play a crucial role in organic synthesis processes, such as the selective N-phenacylation of pyridones and subsequent reactions leading to novel organic compounds (Bush & Babaev, 2003).

Insect and Fungal Growth Inhibition

Benzoxazolinone derivatives, including those with nitro groups adjacent to phenolic hydroxyls, have been found to inhibit the growth of insects and fungi, indicating their potential use in agricultural and pest control applications (Beck & Smissman, 1961).

Antitumor Activity

Studies on 6-amino-2-phenylbenzothiazole derivatives, including 6-nitro-2-(substituted-phenyl)benzothiazoles, have demonstrated significant antitumor activity against various human cancer cell lines. These findings highlight the potential of such compounds in cancer therapy (Racané et al., 2006).

Microwave-assisted Synthesis

Microwave-assisted synthesis methods have been used to create benzo[d]oxazol-5-yl-1H-benzo[d]imidazole derivatives, demonstrating the versatility of 6-nitro-benzo[d]oxazole derivatives in efficient and diverse chemical syntheses (Chanda et al., 2012).

Safety and Hazards

Propriétés

IUPAC Name |

2-(4-methylphenyl)-6-nitro-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c1-9-2-4-10(5-3-9)14-15-12-7-6-11(16(17)18)8-13(12)19-14/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPFCLFHQUIROK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitro-2-(p-tolyl)benzo[d]oxazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2936912.png)

![6-Bromo-2-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2936924.png)

![2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2936927.png)

![5-amino-7-(2-chlorophenyl)-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B2936931.png)